

3-Isopropyl-4-methoxyaniline chemical properties and structure

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Compound of Interest

Compound Name: **3-Isopropyl-4-methoxyaniline**

Cat. No.: **B1340655**

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An In-depth Technical Guide to 3-Isopropyl-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **3-Isopropyl-4-methoxyaniline** (CAS No. 91251-42-2). Due to the limited availability of experimental data for this specific compound, this guide combines confirmed identifiers with predicted physicochemical and spectroscopic properties. It also outlines a generalized experimental protocol for its synthesis based on established chemical transformations of analogous compounds.

Chemical Structure and Identifiers

3-Isopropyl-4-methoxyaniline is an aromatic amine with an isopropyl group at position 3 and a methoxy group at position 4 of the aniline ring.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	91251-42-2 [1] [2]
Molecular Formula	C ₁₀ H ₁₅ NO [1] [2]
Molecular Weight	165.24 g/mol
IUPAC Name	3-isopropyl-4-methoxyaniline [1]
Synonyms	4-amino-2-isopropylanisole, 4-Methoxy-3-(propan-2-yl)aniline [1]
InChI	1S/C10H15NO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,11H2,1-3H3 [1]
InChIKey	IQZLIGNZLCVEKN-UHFFFAOYSA-N [1]
SMILES	CC(C)c1cc(N)ccc1OC

Physicochemical Properties

Experimentally determined physicochemical data for **3-Isopropyl-4-methoxyaniline** are not readily available in the scientific literature. The properties of the closely related isomers, p-anisidine (4-methoxyaniline) and m-anisidine (3-methoxyaniline), are provided below for context. It is important to note that the introduction of the isopropyl group will influence these properties. For instance, the molecular weight is higher, which would typically lead to a higher boiling point, and the increased steric hindrance and altered polarity will affect melting point and solubility. One supplier describes **3-Isopropyl-4-methoxyaniline** as a liquid at room temperature[\[1\]](#).

Table 2: Physicochemical Properties of Related Isomers

Property	4-Methoxyaniline (p-anisidine)	3-Methoxyaniline (m-anisidine)	3-Isopropyl-4-methoxyaniline (Predicted/Inferred)
Melting Point	57.2 °C	< 0 °C[3]	Likely a low-melting solid or liquid
Boiling Point	243 °C	251 °C[3]	Expected to be > 250 °C
Density	1.071 g/cm ³ (at 57 °C)	1.096 g/mL (at 20 °C) [3]	Likely between 0.95-1.05 g/mL
Water Solubility	21 g/L (at 20 °C)	Soluble	Expected to have low water solubility
Appearance	White to reddish crystalline solid	Pale yellow oily liquid[3]	Reported as a liquid[1]

Spectroscopic Data (Predicted)

As experimental spectra are not available, predicted spectroscopic data is provided to aid in the characterization of 3-Isopropyl-4-methoxyaniline.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would show characteristic signals for the aromatic protons, the methoxy group, the isopropyl group, and the amine protons.

Table 3: Predicted ¹H NMR Chemical Shifts

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Aromatic-H (multiple)	6.6 - 7.0	m	3H
Methoxy (-OCH ₃)	~3.8	s	3H
Isopropyl-CH	~3.2	sept	1H
Amine (-NH ₂)	Broad signal, ~3.5	s (broad)	2H
Isopropyl-CH ₃	~1.2	d	6H

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (ppm)
Aromatic C-NH ₂	~140
Aromatic C-OCH ₃	~148
Aromatic C-isopropyl	~130
Aromatic C-H (multiple)	110 - 120
Methoxy -OCH ₃	~55
Isopropyl -CH	~27
Isopropyl -CH ₃	~23

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum would exhibit characteristic absorption bands for the amine, ether, and aromatic functionalities.

Table 5: Predicted IR Absorption Frequencies

Functional Group	Vibration	Predicted Wavenumber (cm ⁻¹)
N-H (amine)	Symmetric & Asymmetric Stretch	3300 - 3500 (two bands)
C-H (aromatic)	Stretch	3000 - 3100
C-H (aliphatic)	Stretch	2850 - 3000
C=C (aromatic)	Stretch	1500 - 1600
N-H (amine)	Bend	1580 - 1650
C-O (ether)	Stretch	1230 - 1270 (asymmetric), 1020-1060 (symmetric)

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.

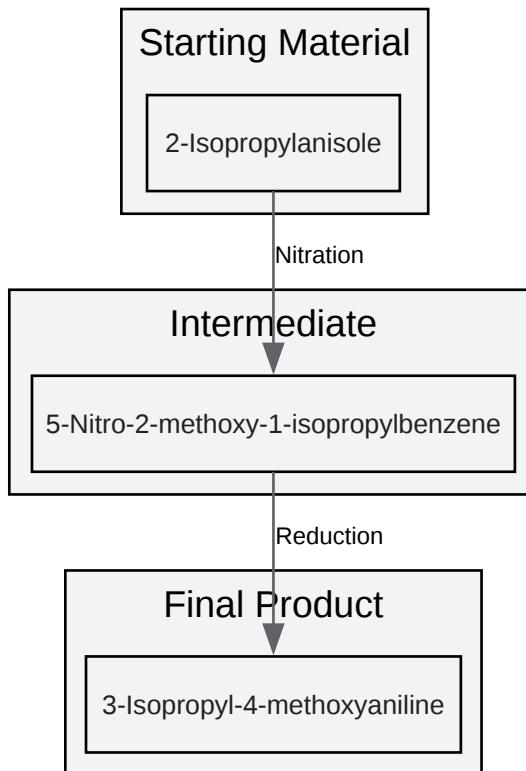
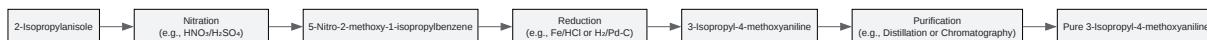
Table 6: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
165	[M] ⁺ (Molecular ion)
150	[M - CH ₃] ⁺
122	[M - C ₃ H ₇] ⁺

Experimental Protocols

A plausible synthetic route to **3-Isopropyl-4-methoxyaniline** involves the nitration of 2-isopropylanisole followed by the reduction of the resulting nitro compound.

Generalized Synthesis Workflow



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References

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